2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride
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Overview
Description
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is a chemical compound with the molecular formula C8H12BrClNS It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified amine derivatives.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.
Industrial Applications: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
2-Iodo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine: Contains an iodine atom, which may affect its reactivity and interaction with biological targets.
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H11BrClNS |
---|---|
Molecular Weight |
268.60 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-4-5-6(10)2-1-3-7(5)11-8;/h4,6H,1-3,10H2;1H |
InChI Key |
OALGSKVANMUHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Br)N.Cl |
Origin of Product |
United States |
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